molecular formula C9H10BrNOS B14068661 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one

1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one

Cat. No.: B14068661
M. Wt: 260.15 g/mol
InChI Key: HHABLGREDKDZDO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a mercapto group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 2-amino-5-mercaptophenol with a brominated propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Azides, thiols, amines.

Scientific Research Applications

1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

    2-Amino-5-mercapto-1,3,4-triazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    2-Amino-5-mercapto-1,3,4-oxadiazole: Investigated for its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

IUPAC Name

1-(2-amino-5-sulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-4-8(13)1-2-9(6)11/h1-2,4,13H,3,5,11H2

InChI Key

HHABLGREDKDZDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)CC(=O)CBr)N

Origin of Product

United States

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